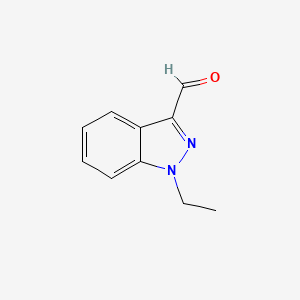

1-ethyl-1H-indazole-3-carbaldehyde

Descripción general

Descripción

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Molecular Structure Analysis

C-3-substituted indoles such as 1H-indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives .

Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives can undergo C–C and C–N coupling reactions and reductions easily . Their inherent functional groups (CO) are significant in these reactions .

Aplicaciones Científicas De Investigación

1-Ethyl-1H-indazole-3-carbaldehyde: Scientific Research Applications: 1-Ethyl-1H-indazole-3-carbaldehyde is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazoles are known for their wide range of applications in scientific research due to their biological activity. Below are some potential applications of 1-ethyl-1H-indazole-3-carbaldehyde, inferred from the general properties and uses of indazole derivatives:

Pharmaceutical Research

Indazole derivatives are commonly used in pharmaceutical research due to their therapeutic potential. They have been studied for their role as inhibitors in various biological pathways, which can lead to the development of new drugs for diseases such as cancer, microbial infections, and other disorders .

Chemical Synthesis

Indazoles serve as key intermediates in the synthesis of more complex chemical structures. The presence of the aldehyde group in 1-ethyl-1H-indazole-3-carbaldehyde could make it a valuable precursor in multicomponent reactions, leading to the assembly of pharmaceutically interesting scaffolds .

Mecanismo De Acción

Target of Action

1-Ethyl-1H-indazole-3-carbaldehyde is a derivative of the indole family, which are known to be ideal precursors for the synthesis of active molecules . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They play a significant role in cell biology . The inhibition, regulation, and/or modulation, in particular, of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Mode of Action

It is known that indole derivatives interact with their targets and cause changes that result in various biologically vital properties . These interactions can lead to the inhibition, regulation, and/or modulation of specific kinases, which can have therapeutic effects in the treatment of certain diseases .

Biochemical Pathways

It is known that indole derivatives can affect a variety of biochemical pathways due to their diverse biological activities . These pathways can lead to various downstream effects, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Pharmacokinetics

It is known that the properties of indole derivatives can impact their bioavailability .

Result of Action

It is known that indole derivatives can have various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-ethylindazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-12-10-6-4-3-5-8(10)9(7-13)11-12/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXKKUZTAGQDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

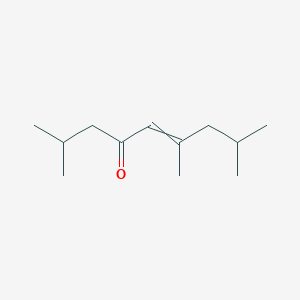

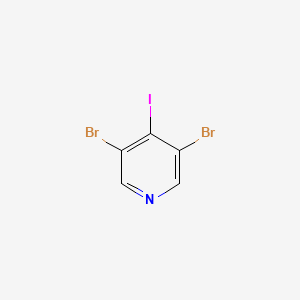

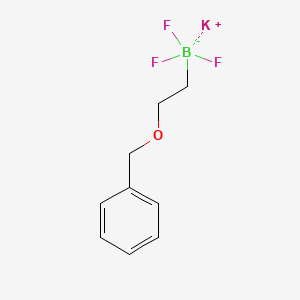

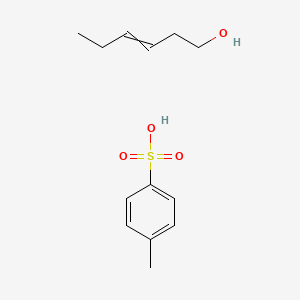

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Carboxyphenyl)methyl]-N,N-dimethyloctan-1-aminium hydrogen sulfate](/img/structure/B1430614.png)

![5-Oxa-8-azaspiro[2.6]nonane](/img/structure/B1430637.png)